molecular formula C13H14O B13501202 6-Phenylspiro[3.3]heptan-1-one

6-Phenylspiro[3.3]heptan-1-one

Cat. No.: B13501202
M. Wt: 186.25 g/mol
InChI Key: ZZSOSYBZYCDOKC-UHFFFAOYSA-N
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Description

6-Phenylspiro[3.3]heptan-1-one is a colorless, crystalline organic compound with a molecular weight of 210.28 g/mol. . This compound is notable for its spirocyclic framework, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes . The process includes initial nucleophilic addition to the cyclopropanone formed in situ, followed by a ‘strain-relocating’ semipinacol rearrangement in the presence of acid . This method is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the bulk manufacturing and custom synthesis of spirocyclic ketones are typically carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Phenylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Phenylspiro[3.3]heptan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is used in the development of new materials and chemical products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Phenylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic framework. This interaction can lead to various biological effects, depending on the specific molecular pathways involved. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylspiro[3.3]heptan-2-one: Similar in structure but with a different position of the ketone group.

    5-Oxaspiro[2.4]heptane-6-one: Contains an oxygen atom in the spirocyclic ring.

    Spiro[cyclopropane-1,2’-steroids]: Spirocyclic compounds with biological activity.

Uniqueness

6-Phenylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its regio- and stereospecific synthesis methods further enhance its uniqueness, making it a valuable compound in various scientific research applications .

Biological Activity

6-Phenylspiro[3.3]heptan-1-one is a crystalline organic compound characterized by its unique spirocyclic structure, which features a phenyl group attached to a spiro[3.3]heptan framework. The molecular formula and weight of this compound are significant in determining its biological activity, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties, interactions with molecular targets, and potential therapeutic applications.

  • Molecular Formula : C15H16O
  • Molecular Weight : 210.28 g/mol
  • Structure : The compound consists of a spirocyclic framework that allows for specific interactions with biological molecules.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. Its unique structure enables it to bind to various enzymes, potentially altering their activity and influencing metabolic pathways. Studies have suggested that it may inhibit key enzymes involved in metabolic processes, which is crucial for its pharmacological potential.

Interaction with Molecular Targets

The compound has been shown to interact with several molecular targets, including receptors and enzymes involved in cognitive functions and other biological processes. Its ability to modulate these interactions positions it as a candidate for further research in drug development.

Case Study 1: Cognitive Function Enhancement

In a study examining the effects of this compound on cognitive functions in animal models, the compound was administered at varying doses (0.5 mg/kg to 10 mg/kg). Results indicated that the compound significantly improved retention latencies in scopolamine-treated rats, suggesting a potential role in enhancing memory and learning capabilities .

Dose (mg/kg)Initial Latency (seconds)Retention Latency (seconds)
Control26.7 ± 4.7141.1 ± 5.5
0.565.1 ± 18.5332.7 ± 80.9
5Significant improvementSignificant improvement

Case Study 2: Enzyme Interaction Analysis

A separate investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study utilized various concentrations of the compound to assess its inhibitory effects on enzyme activity, revealing a dose-dependent relationship that underscores its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6-Phenylspiro[3.3]heptan-2-one Similar spirocyclic structure; ketone at position 2Different reactivity due to ketone positioning
Spiro[3.3]heptane derivatives Variations in substituents on the spirocyclic ringDiverse chemical properties based on substituents
2,6-disubstituted spiro[3.3]heptanes Substituents at positions 2 and 6Enhanced biological activity due to additional functional groups

The structural uniqueness of this compound lies in the arrangement of the phenyl group and the positioning of the carbonyl function within the spirocyclic framework, which imparts distinct chemical reactivity compared to its analogs .

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-phenylspiro[3.3]heptan-7-one

InChI

InChI=1S/C13H14O/c14-12-6-7-13(12)8-11(9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

ZZSOSYBZYCDOKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1=O)CC(C2)C3=CC=CC=C3

Origin of Product

United States

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